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Compound of Interest

Compound Name: Azithromycin hydrate

Cat. No.: B000652

This guide provides a comprehensive comparison of generic azithromycin dihydrate
formulations, focusing on their bioequivalence to the innovator product. The information is
intended for researchers, scientists, and drug development professionals, offering objective
data and detailed experimental methodologies to support further research and development.

Azithromycin, an azalide subclass of macrolide antibiotics, is a widely used drug for treating
various bacterial infections.[1] The oral bioavailability of azithromycin is approximately 37%,
and it exhibits a long terminal elimination half-life of 2 to 4 days.[2][3] For a generic drug to be
considered bioequivalent to a reference product, key pharmacokinetic parameters must fall
within a specific range.

Pharmacokinetic Bioequivalence Studies

Bioequivalence studies are crucial for ensuring that generic drug formulations perform
comparably to the reference-listed drug in terms of rate and extent of absorption. These studies
are typically conducted in healthy volunteers under controlled conditions.

Table 1: Comparison of Pharmacokinetic Parameters from Various Bioequivalence Studies of
Azithromycin Dihydrate Formulations
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AUCo-t: Area under the plasma concentration-time curve from time zero to the last measurable
concentration. AUCo-inf: Area under the plasma concentration-time curve from time zero to
infinity. Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma
concentration. t1/2: Elimination half-life.

For a generic formulation to be deemed bioequivalent, the 90% confidence intervals (Cl) for the
ratio of the geometric means (test/reference) of Cmax and AUC must fall within the acceptance
range of 80% to 125%.[1][6] In one study, the 90% ClIs for the geometric mean ratios of a test
to a reference azithromycin 500 mg tablet were 101.56% (86.61-119.08%) for AUCt and
97.78% (84.50-113.16%) for Cmax, confirming bioequivalence.[1][4]

Experimental Protocols

A typical bioequivalence study for azithromycin dihydrate follows a randomized, crossover
design.

e Subject Selection: Healthy adult male and non-pregnant, non-lactating female subjects are
recruited for the study.[8]

o Study Design: A single-dose, two-treatment, two-period, two-sequence crossover design is
commonly employed.[6][9] Due to the long half-life of azithromycin, a washout period of at
least 14 to 21 days is necessary between the two periods.[8][10] Studies may be conducted
under fasting or fed conditions as per regulatory requirements.[5][11]

» Dosing and Administration: Subjects receive a single oral dose of either the test or reference
azithromycin formulation.

» Blood Sampling: Blood samples are collected at predetermined time points, typically up to 72
or 120 hours post-dose, to adequately characterize the plasma concentration profile of
azithromycin.[4][6][8]
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Bioanalytical Method: The concentration of azithromycin in plasma samples is determined
using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-
MS/MS) method.[4][9] The method should be sensitive enough to detect low concentrations
of the drug.[8]

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the key
pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2).

Statistical Analysis: Statistical analysis is performed to compare the pharmacokinetic
parameters of the test and reference products and to calculate the 90% confidence intervals
for the geometric mean ratios of AUC and Cmax.

In vitro dissolution studies are a cheaper alternative to in vivo bioequivalence studies and can

correlate well with in vivo performance.[12]

Apparatus: USP Dissolution Apparatus 2 (Paddle type) is commonly used.[12]

Dissolution Medium: The choice of dissolution medium is critical. Commonly used media
include 0.1 N HCI and phosphate buffer at pH 6.0.[12][13] For azithromycin tablets, the FDA
recommends using 900 mL of pH 6.0 phosphate buffer.[14]

Test Conditions: The paddle speed is typically set at 50 or 75 rpm.[12][14]

Sampling: Aliguots of the dissolution medium are withdrawn at specific time points (e.g., 5,
10, 20, 30, 45, 60 minutes) and analyzed for azithromycin content.

Analytical Method: The concentration of dissolved azithromycin is determined by High-
Performance Liquid Chromatography (HPLC) with UV detection.[12]

Data Analysis: The dissolution profiles of the test and reference products are compared
using a similarity factor (f2). An f2 value between 50 and 100 suggests that the two
dissolution profiles are similar.

Table 2: Dissolution Profile Comparison of Generic Azithromycin Formulations
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Study Reference

Formulation

Dissolution % Dissolved at 45
Medium min

Phosphate Buffer (pH

Nigerian Study[13] Generic (AZI-E) 6.0) >75%
o Phosphate Buffer (pH

Nigerian Study[13] Innovator (AZI-2Z) 6.0) >75%

Ethiopian Study[15] Generic A 0.1 N HCI 87%

Ethiopian Study[15] Generic B 0.1 N HCI 92%

Ethiopian Study[15] Reference D 0.1 N HCI 97.4%

The United States Pharmacopeia (USP) specifies that for azithromycin tablets, at least 75% of

the drug should dissolve within 45 minutes in the specified medium.[13]

Visualizing Bioequivalence Study Processes

To better understand the workflow and decision-making process in bioequivalence studies, the

following diagrams are provided.

Click to download full resolution via product page

Workflow of a typical bioequivalence study.
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Pharmacokinetic Data
(Test vs. Reference)

Calculate Geometric Mean Ratio
(Test/Reference) for
AUC and Cmax

Calculate 90% Confidence Interval (Cl)
for the Geometric Mean Ratio

Are 90% Cls for both
AUC and Cmax within
80% - 125%7?

Bioequivalent Not Bioequivalent

Click to download full resolution via product page

Logical flow of bioequivalence acceptance criteria.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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